(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

Medicinal Chemistry Pharmacokinetics Drug Design

Researchers require bifunctional building blocks for bromodomain inhibitor SAR. This imidazo[1,2-a]pyridine core offers orthogonal reactivity: the 7-bromo group enables Suzuki-Miyaura diversification, while the 3-methanol serves as a hydrogen-bond donor and derivatization handle. - **LogP 0.68, TPSA 37.5 Ų** - Optimized balance for kinome/epigenetic probes - **98% HPLC purity** - Suitable for SAR libraries & API intermediate synthesis - **2-8°C dry storage** - Stable for scalable process development

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Cat. No. B11878845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=C2CO)C=C1Br
InChIInChI=1S/C8H7BrN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-4,12H,5H2
InChIKeyRGKSLSQYFVWEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol: Core Properties & Sourcing


(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol (CAS 1519759-18-2) is a substituted imidazo[1,2-a]pyridine building block with the molecular formula C₈H₇BrN₂O and a molecular weight of 227.06 g/mol . The compound features a bromine atom at the 7-position of the imidazo[1,2-a]pyridine core and a methanol group at the 3-position, with a reported experimental LogP of 0.68 and a topological polar surface area (TPSA) of 37.53 Ų . Commercial sources typically supply this compound at purities ranging from 95% to 98%, with storage conditions specified as sealed in a dry environment at 2-8°C .

Synthetic Building Block
Imidazo[1,2-a]pyridine scaffold with 7-Br and 3-CH₂OH handles
Reactivity Profile
7-Br for cross-coupling; 3-CH₂OH for orthogonal derivatization
Research Context
Recognized in patent literature for bromodomain/kinase inhibitor programs

(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol: Why Generic Substitution Fails


Substitution among imidazo[1,2-a]pyridine analogs is constrained by the precise positioning and electronic character of substituents, which critically modulate target engagement, pharmacokinetic properties, and synthetic utility [1]. The 7-bromo substituent in this compound provides a unique balance of lipophilicity and polar surface area that is not replicated by other halogen or position variants, while the 3-methanol group serves as a specific hydrogen-bond donor/acceptor and a versatile handle for further derivatization . In the context of bromodomain inhibition, for instance, the substitution pattern at the 3- and 7-positions directly influences the potency and selectivity profile, rendering generic interconversion without quantitative justification unsound [2].

Positional Isomer Mismatch
7-Bromo reactivity and steric context differ from 3- or 6-bromo isomers, altering coupling efficiency.
Functional Group Absence
Analogs lacking the 3-methanol group provide no orthogonal handle, limiting convergent synthesis options.
Halogen Substitution
Replacing 7-Br with Cl or F shifts lipophilicity and reactivity, which may affect downstream biological profiles.

(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol: Quantitative Evidence Guide


Lipophilicity & Permeability Profile

The 7-bromo substitution pattern in imidazo[1,2-a]pyridine derivatives confers a distinct lipophilicity profile compared to other halogen or positional isomers. Specifically, the 7-bromo isomer (as in the 3-carbonitrile analog) exhibits a calculated LogP of approximately 1.8 and a polar surface area (PSA) of approximately 55 Ų, which is described as a 'unique balance' that optimizes membrane permeability and target engagement . In contrast, (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol has an experimental LogP of 0.68 and a TPSA of 37.53 Ų , reflecting the additional polar methanol group. This lower LogP indicates greater hydrophilicity compared to the 7-bromo-3-carbonitrile analog, which may favor different stages of drug development.

Lipophilicity Profile
Class-level inference
Target LogP 0.68, TPSA 37.53 Ų
Comparator 7-Br-3-CN: LogP ~1.8, PSA ~55 Ų
Greater hydrophilicity may support aqueous solubility screening
Experimental target vs calculated comparator
Medicinal Chemistry Pharmacokinetics Drug Design

Synthetic Utility: Pd-Catalyzed Cross-Coupling

The bromine atom at the 7-position of the imidazo[1,2-a]pyridine core serves as an effective leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. Computational studies (DFT) on related 7-bromo analogs indicate that the electron-withdrawing effect of the imidazo[1,2-a]pyridine system lowers the LUMO energy at the 7-position, thereby facilitating oxidative addition with Pd(0) catalysts . This contrasts with 3- or 6-bromo isomers, where increased steric hindrance may reduce coupling efficiency . The presence of the 3-methanol group in the target compound provides an additional, orthogonal site for functionalization, enabling sequential or chemoselective transformations not possible with simpler 7-bromo analogs.

Cross-Coupling Reactivity
Class-level inference
7-Br Predicted reactive; favorable steric access
3-/6-Br May show reduced coupling efficiency
Supports efficient library diversification
Qualitative DFT-based prediction; confirm experimentally
Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Bromodomain Inhibition Activity

Substituted imidazo[1,2-a]pyridines, including those with substitution at the 3- and 7-positions, are disclosed as potent inhibitors of bromodomain-containing proteins, such as BRD4, which are validated targets in oncology [1]. While specific IC50 data for (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol is not publicly available in the searched literature, the patent landscape confirms that the core scaffold, when appropriately substituted, achieves nanomolar inhibition. For example, related bicyclic bromodomain inhibitors with optimized substitution patterns are reported to have significant activity [2]. The 7-bromo and 3-methanol groups in this compound represent key vectors for further elaboration to achieve potency and selectivity against specific bromodomain family members.

Bromodomain Target Class
Class-level inference
Scaffold present in patent-claimed bromodomain inhibitor series; specific IC₅₀ not reported
Scaffold-relevant for bromodomain target studies
Activity data undisclosed for this compound
Epigenetics Cancer Research Bromodomain Inhibitors

3-Methanol Group: Versatile Synthetic Handle

The 3-methanol group in (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol provides a site for orthogonal functionalization, enabling a wider range of chemical transformations than analogs lacking this handle. For instance, the (imidazo[1,2-a]pyridin-3-yl)methanol moiety can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) after conversion to an azide or alkyne, as demonstrated for related 3-substituted imidazo[1,2-a]pyridines . This contrasts with simpler analogs like 7-bromoimidazo[1,2-a]pyridine (CAS 808744-34-5), which lacks this functional group and therefore offers fewer options for convergent synthesis or late-stage diversification.

Orthogonal Handles
Class-level inference
Target 2 sites: 7-Br (X-coupling) + 3-CH₂OH (derivatization)
Comparator 7-Br-imidazo[1,2-a]pyridine: single handle
Enables convergent synthesis strategies
Qualitative functional group comparison
Synthetic Chemistry Medicinal Chemistry Late-Stage Functionalization

Physicochemical Profile & Laboratory Handling

The compound's solid physical state and defined storage requirements (sealed in dry conditions at 2-8°C) provide operational clarity for laboratory handling . The reported LogP of 0.68 and TPSA of 37.53 Ų place it within a favorable range for aqueous solubility. Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile, while requiring standard laboratory precautions, is not unusual for halogenated heterocycles and does not necessitate extraordinary containment measures compared to more acutely toxic or unstable alternatives.

Handling & Storage
Supporting evidence
Solid; store 2–8°C dry; GHS07 H302-H315-H319-H335
Standard laboratory precautions apply
Review SDS before use
Laboratory Operations Procurement Safety

(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol: Research & Industrial Applications


Focused Bromodomain Inhibitor Library Synthesis

Given the established patent activity surrounding substituted imidazo[1,2-a]pyridines as bromodomain inhibitors [1], (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol serves as an ideal core scaffold for generating focused libraries. The 7-bromo group allows for rapid diversification via Suzuki-Miyaura cross-coupling to explore hydrophobic pocket interactions [2], while the 3-methanol group can be derivatized to modulate pharmacokinetic properties or to introduce additional binding elements .

Scalable Synthesis Routes for Kinase Inhibitors

The orthogonal reactivity of the 7-bromo and 3-methanol groups enables convergent synthetic strategies, which are often more efficient and higher-yielding than linear sequences . This makes (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol a valuable intermediate for developing robust, scalable processes for the manufacture of active pharmaceutical ingredients (APIs), particularly in the kinase and epigenetic inhibitor space [2].

Tool Compounds for Target Identification & Validation

The validated activity of imidazo[1,2-a]pyridine cores against targets like receptor tyrosine kinases and bromodomains [1] positions this compound as a starting material for creating chemical probes. The ability to install photoaffinity labels or biotin tags via the 3-methanol group facilitates pull-down experiments and cellular target engagement studies, while the 7-position allows for structure-activity relationship (SAR) exploration to optimize probe potency and selectivity.

Heterocyclic Building Blocks for Organic Electronics

The electron-deficient imidazo[1,2-a]pyridine core is known to enhance charge mobility in organic semiconductors . (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol, with its two reactive sites, can be used to construct more complex, conjugated molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) through palladium-catalyzed cross-coupling and subsequent functionalization of the alcohol.

Application
Selection Property
Validation Focus
Bromodomain inhibitor library synthesis
Scaffold diversification via cross-coupling
7-Br reactivity and 3-CH₂OH orthogonal derivatization
Kinase inhibitor route development
Convergent synthetic efficiency
Orthogonal handles for parallel derivatization
Chemical probe design
Functionalization flexibility
3-CH₂OH for tag installation; 7-Br for SAR exploration
Organic electronics building block
π-conjugated system extension
Cross-coupling and alcohol derivatization

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